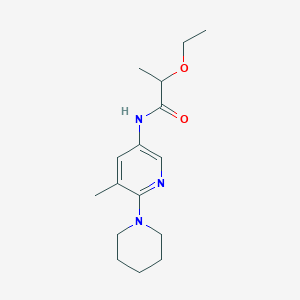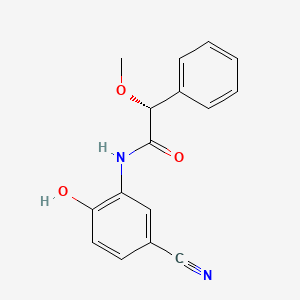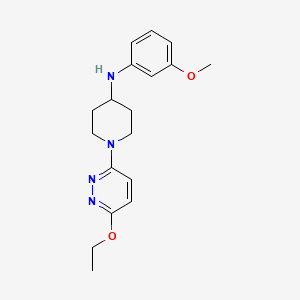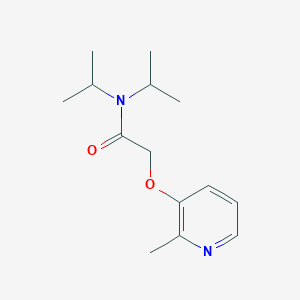
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is also known as JNJ-40411813 and belongs to the class of pyridine derivatives.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes, including pain perception, inflammation, and mood. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibitory activity against FAAH. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models, including pain, inflammation, and anxiety. Additionally, this compound has been reported to have good pharmacokinetic properties, including high oral bioavailability and good brain penetration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide in lab experiments include its potent and selective inhibitory activity against FAAH, which can lead to therapeutic effects in various disease models. Additionally, it has good pharmacokinetic properties, making it a promising candidate for drug development. However, the limitations of using this compound include its high cost and limited availability, which can hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide. One direction is to explore its potential applications in the treatment of various diseases, including pain, inflammation, and anxiety. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its therapeutic effects. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its efficacy and safety for use in humans.
Synthesemethoden
The synthesis of 2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide involves the reaction of 3-bromo-5-methylpyridine with 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling reagents. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent and selective inhibitory activity against the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models, including pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(5-methyl-6-piperidin-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-21-13(3)16(20)18-14-10-12(2)15(17-11-14)19-8-6-5-7-9-19/h10-11,13H,4-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDQDVDGKUPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)NC1=CN=C(C(=C1)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)


![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)

![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)
![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)